molecular formula C12H17B B3028904 1-Bromo-3-hexylbenzene CAS No. 38409-59-5

1-Bromo-3-hexylbenzene

Cat. No.: B3028904
CAS No.: 38409-59-5
M. Wt: 241.17 g/mol
InChI Key: HZUVRCRPECDFAT-UHFFFAOYSA-N
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Description

1-Bromo-3-hexylbenzene is an organic compound with the molecular formula C12H17Br. It is a colorless to almost colorless clear liquid at room temperature. This compound is a derivative of benzene, where a bromine atom is substituted at the first position and a hexyl group at the third position on the benzene ring. It is primarily used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-hexylbenzene can be synthesized through the bromination of 3-hexylbenzene. The process involves the reaction of 3-hexylbenzene with bromine in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or ferric bromide (FeBr3). The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-hexylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Depending on the nucleophile, products such as 3-hexylphenol, 3-hexylaniline, or 3-hexylphenyl ether can be formed.

    Grignard Reaction: The Grignard reagent formed can be further reacted with electrophiles to produce various substituted benzene derivatives.

    Coupling Reactions: Biaryl compounds are the major products of Suzuki-Miyaura coupling.

Scientific Research Applications

1-Bromo-3-hexylbenzene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Material Science: Used in the preparation of liquid crystals and organic semiconductors.

    Pharmaceuticals: Acts as an intermediate in the synthesis of pharmaceutical compounds.

    Agricultural Chemicals: Used in the synthesis of agrochemicals such as herbicides and insecticides.

Mechanism of Action

The mechanism of action of 1-Bromo-3-hexylbenzene in chemical reactions involves the activation of the benzene ring by the bromine substituent, making it more susceptible to nucleophilic attack. The hexyl group provides steric hindrance, influencing the regioselectivity of reactions. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-3-hexylbenzene is unique due to the specific positioning of the hexyl group, which influences its reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of specialized organic compounds .

Properties

IUPAC Name

1-bromo-3-hexylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17Br/c1-2-3-4-5-7-11-8-6-9-12(13)10-11/h6,8-10H,2-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZUVRCRPECDFAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC(=CC=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901028424
Record name 1-Bromo-3-hexylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901028424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38409-59-5
Record name 1-Bromo-3-hexylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901028424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-3-hexylbenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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